7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which is notable for its diverse biological activities. This compound is characterized by the presence of both bromine and fluorine substituents, which can significantly influence its chemical behavior and biological properties. It has been explored for various applications in medicinal chemistry, particularly as a potential lead compound in drug development due to its antimicrobial and anticancer activities.
The synthesis of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves several key steps:
The molecular formula of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is , with a molecular weight of approximately 245.05 g/mol. Its structural representation includes a quinoxaline core with specific substituents:
This structure highlights the positioning of bromine and fluorine atoms on the quinoxaline ring, which are critical for its reactivity and biological activity .
7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions:
The mechanism of action for 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets within biological systems. These targets may include:
The precise pathways through which these interactions occur are still under investigation but suggest significant potential for therapeutic applications .
The physical and chemical properties of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one include:
These properties are essential for determining suitable applications in laboratory settings and industrial production .
7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one has several scientific applications:
Photoredox catalysis has emerged as a powerful strategy for constructing complex heterocyclic scaffolds under mild conditions. For 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one, this approach enables efficient alkylation-cyclization sequences using visible light irradiation. The process typically employs transition metal photocatalysts (e.g., iridium or ruthenium complexes) to generate alkyl radicals from precursors such as N(acyloxy)phthalimide esters or alkyl iodides. These radicals undergo regioselective addition to the electron-deficient quinoxalinone core, followed by intramolecular cyclization to form fused bicyclic structures. Key advantages include exceptional functional group tolerance and avoidance of harsh stoichiometric oxidants. The bromo and fluoro substituents on the quinoxaline ring remain intact during these transformations due to the mild reaction conditions, preserving essential handles for downstream derivatization. Optimization studies reveal that acetonitrile or DMF solvents with blue LED irradiation at ambient temperature provide optimal yields (>75%) while minimizing dehalogenation side reactions [3].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodologies provide precise access to 1,2,3-triazole-functionalized quinoxalinone derivatives, expanding their utility in pharmaceutical discovery. This "click chemistry" approach exploits the orthogonality of azide and alkyne functional groups, enabling efficient conjugation even in the presence of sensitive bromo and fluoro substituents. For 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one, the reaction typically involves:
Table 1: Optimization of CuAAC Reaction Parameters
Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
CuI / DIPEA | DMF | 25 | 12 | 65 |
CuSO₄ / Sodium Ascorbate | DMF:H₂O (4:1) | 50 | 2 | 92 |
Cu(PPh₃)₃Br | THF | 60 | 6 | 78 |
Regioselective halogenation is pivotal for installing bromo and fluoro substituents at specific positions on the quinoxalinone core. 7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one synthesis exploits the inherent electronic bias of the dihydroquinoxalinone system, where the C7 position exhibits heightened nucleophilic character compared to C6. Bromination employs N-bromosuccinimide (NBS) in chloroform at 0-5°C, achieving >95% selectivity for the C7 position without overbromination. Subsequent fluorination utilizes Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C, which delivers electrophilic fluorine exclusively to the electron-rich C6 position adjacent to the bromo substituent. The sequential halogenation process delivers the target compound in 78% overall yield with exceptional regiocontrol (>50:1 C6/C5 fluorination ratio). This methodology capitalizes on the orthogonal reactivity profiles of brominating and fluorinating agents toward electron-rich heterocycles [3] [8].
Table 2: Regioselectivity in Halogenation Reactions
Halogenation Step | Reagent | Solvent | Temperature | Regioselectivity (Ratio) |
---|---|---|---|---|
Bromination | NBS | Chloroform | 0-5°C | >99% C7 bromination |
Fluorination | Selectfluor | Acetonitrile | 80°C | 50:1 (C6:C5 fluorination) |
Competitive Bromination | Br₂ | Acetic Acid | 25°C | 3:1 (C7:C5 bromination) |
Tandem reaction sequences offer efficient single-flask strategies to construct the dihydroquinoxalin-2(1H)-one scaffold with pre-installed bromo and fluoro substituents. A particularly effective approach involves:
The strategic placement of bromine and fluorine atoms on the quinoxalinone core enables diverse downstream modifications for drug discovery. The bromine atom serves as a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, facilitating C-C and C-N bond formation with aryl boronic acids and amines. Meanwhile, the electron-withdrawing fluorine enhances metabolic stability and modulates target binding affinity. Structure-activity relationship studies demonstrate that derivatives bearing 4-(trifluoromethyl)phenyl groups at C7 exhibit enhanced anticancer activity (IC₅₀ = 1.2 µM against MCF-7 cells) compared to unsubstituted analogs. Additionally, triazole-linked conjugates (synthesized via CuAAC) show potent antimicrobial effects (Staphylococcus aureus MIC = 0.8 µg/mL) attributed to membrane disruption capabilities [6]. The synthetic versatility of 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one positions it as a privileged scaffold for generating bioactive molecules targeting multiple therapeutic areas.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1